molecular formula C5H6BrN3O2S B8682906 5-Bromo-N-methylpyrazine-2-sulfonamide

5-Bromo-N-methylpyrazine-2-sulfonamide

カタログ番号: B8682906
分子量: 252.09 g/mol
InChIキー: YOXXWSFFUGSKLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N-methylpyrazine-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine core substituted with a bromine atom at position 5 and a methylsulfonamide group at position 2.

特性

分子式

C5H6BrN3O2S

分子量

252.09 g/mol

IUPAC名

5-bromo-N-methylpyrazine-2-sulfonamide

InChI

InChI=1S/C5H6BrN3O2S/c1-7-12(10,11)5-3-8-4(6)2-9-5/h2-3,7H,1H3

InChIキー

YOXXWSFFUGSKLY-UHFFFAOYSA-N

正規SMILES

CNS(=O)(=O)C1=CN=C(C=N1)Br

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

Pyrazine vs. Pyridine/Pyrimidine Derivatives
  • N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ():

    • Core : Pyridine ring (6-membered, one nitrogen).
    • Substituents : Bromine at position 5, methoxy at position 2, and 2,4-difluorobenzenesulfonamide at position 3.
    • Key Differences : The pyridine core lacks the second nitrogen atom present in pyrazine, reducing electron-withdrawing effects and altering binding interactions. The methoxy group enhances solubility compared to the methyl group in the target compound .
  • N-(5-Bromo-1-ethyl-1H-benzimidazol-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide (): Core: Benzimidazole-pyrazole hybrid. Substituents: Bromine at position 5, ethyl group on benzimidazole, and sulfonamide on pyrazole.
Pyrimidine-Based Analogs
  • N-(5-Bromo-2-hydrazinopyrimidine) (): Core: Pyrimidine ring (6-membered, two nitrogens at positions 1 and 3). Substituents: Bromine at position 5, hydrazine at position 2. Key Differences: The hydrazine group introduces nucleophilic reactivity, unlike the methylsulfonamide group in the target compound. Pyrimidine derivatives often exhibit distinct binding modes in biological systems due to altered nitrogen spacing .

Functional Group Modifications

Sulfonamide Variations
  • 5-Bromo-N-alkyl/aryl sulfonamides :
    • Example : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():
  • Sulfonamide Group : Trimethylbenzenesulfonamide introduces steric bulk and lipophilicity.
  • 2-Bromo-5-trifluoromethylsulfanyl-pyrazine ():

    • Sulfur Modifications : Trifluoromethylsulfanyl group enhances electron-withdrawing effects and metabolic stability.
    • Contrast : Lacks the sulfonamide moiety entirely, limiting hydrogen-bonding capacity compared to the target compound .
Table 1: Comparative Properties of Selected Analogs
Compound Core Structure Molecular Weight (g/mol) Key Substituents Solubility (LogP) Bioactivity Notes
5-Bromo-N-methylpyrazine-2-sulfonamide Pyrazine ~265.1 Br (C5), CH3-SO2-NH (C2) ~1.8 (estimated) Potential kinase inhibition
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine ~393.2 Br (C5), OCH3 (C2), F2-Ph-SO2-NH (C3) ~2.5 Enhanced antimicrobial activity
5-Bromo-2-hydrazinopyrimidine Pyrimidine ~190.0 Br (C5), NH-NH2 (C2) ~0.9 Reactive intermediate in synthesis
2-Bromo-5-trifluoromethylsulfanyl-pyrazine Pyrazine ~263.0 Br (C2), CF3-S (C5) ~3.2 Agrochemical applications

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。